molecular formula C11H19N3 B1422277 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine CAS No. 1211498-15-5

4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine

Cat. No. B1422277
M. Wt: 193.29 g/mol
InChI Key: PUYJMVKFIFCPIB-UHFFFAOYSA-N
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Description

“4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine” is a chemical compound that contains a piperidine ring attached to a 3,5-dimethylpyrazole group . It is related to other compounds used in the synthesis of selective and orally active dipeptidylpeptidase 4 inhibitors, which are used as antidiabetic agents .


Synthesis Analysis

The synthesis of related compounds involves the alkylation process of pyrazoles with poly(bromomethyl) using t-BuOK/THF . The 1H-NMR, 13C-NMR, and IR spectroscopic data of these ligands have been fully assigned . Another method involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine .


Molecular Structure Analysis

The molecular structure of related compounds has been determined by single-crystal X-ray diffraction . The pyrazole rings of these polyazole ligands are characterized by π-excess aromatic heterocycle, flat and rigid structure, and thermal stability .


Chemical Reactions Analysis

The compound “4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine” can be prepared through a nucleophilic substitution reaction of the O-tosyl oxazoline derivative 1, by heating in dimethyl sulfoxide (DMSO) and in the presence of KOH as a base .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been characterized using 1H-NMR, 13C-NMR, and IR spectroscopic data .

Scientific Research Applications

Synthesis and Molecular Structure

  • Synthesis and Structural Analysis: A study by Shawish et al. (2021) described the synthesis of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties. This included molecular structure investigations using X-ray crystallography, Hirshfeld, and DFT calculations. The study explored intermolecular interactions and electronic properties of compounds containing elements of 4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine (Shawish et al., 2021).

Chemical Properties and Synthesis Methods

  • Chemical Synthesis Techniques: Richter et al. (2009) reported on the synthesis of a compound with a 1-methyl-1H-pyrazol-5-yl substituent, highlighting techniques used in the synthesis of related piperidine compounds (Richter et al., 2009).

Application in Antibacterial Agents

  • Antibacterial Studies: Mekky and Sanad (2020) explored the synthesis of novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker. These compounds showed significant antibacterial efficacies and were studied for their inhibitory activities on various bacterial strains (Mekky & Sanad, 2020).

Anticancer and Antioxidant Activities

  • Anticancer and Antioxidant Research: Turov (2020) studied the anticancer activity of polyfunctional substituted 1,3-thiazoles with piperazine substituents, revealing their potential in anticancer treatments (Turov, 2020).

Future Directions

The study of pyrazole-based ligands, including “4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine”, is a promising area of research due to their various potential applications in catalysis, medicine, and biomimetic studies . Further developments in catalytic processes relating to catecholase activity are expected .

properties

IUPAC Name

4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3/c1-9-7-10(2)14(13-9)8-11-3-5-12-6-4-11/h7,11-12H,3-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUYJMVKFIFCPIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2CCNCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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